Enhanced Lipophilicity of N-2-Naphthylbenzamide vs. N-1-Naphthylbenzamide Isomer
A direct comparison of computed LogP values reveals that N-2-Naphthylbenzamide is significantly more lipophilic than its 1-naphthyl positional isomer . The 2-naphthyl substitution results in a LogP of 3.85, compared to a LogP of 3.46 for the 1-naphthyl isomer [1]. This quantifiable difference of +0.39 LogP units is substantial, indicating a stronger preference for non-polar environments, which can translate to increased membrane permeability and altered protein binding characteristics.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.85 |
| Comparator Or Baseline | N-1-Naphthylbenzamide: 3.46 |
| Quantified Difference | +0.39 LogP units (higher lipophilicity) |
| Conditions | Computed LogP values from vendor datasheets (cross-study comparable) |
Why This Matters
This difference in lipophilicity is a critical selection criterion for applications such as designing membrane-permeable probes, optimizing ADME properties in drug discovery, or tuning solubility in synthesis.
- [1] SIELC Technologies. N-1-Naphthylbenzamide. View Source
